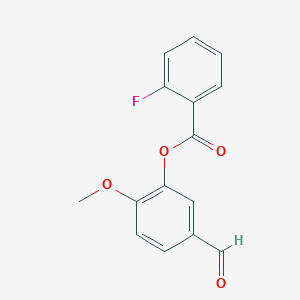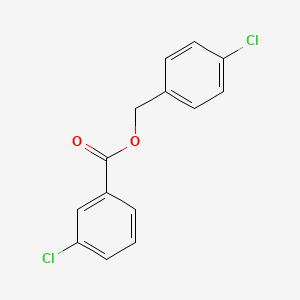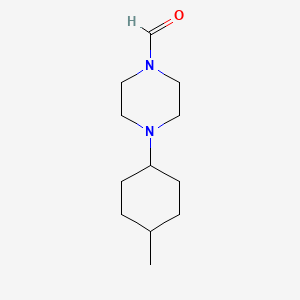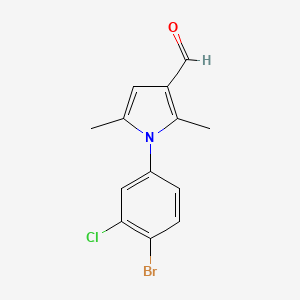
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2-methyl-5-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of urea herbicides. It was first introduced in the market in the 1950s and has since been used extensively in agriculture and horticulture. Diuron is known for its effectiveness in controlling the growth of weeds, especially in crops like cotton, sugarcane, and citrus.
作用機序
Diuron works by inhibiting the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This binding disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to reduce the levels of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic efficiency. It has also been found to inhibit the activity of enzymes involved in the synthesis of amino acids and nucleic acids, leading to a reduction in protein and DNA synthesis in plants.
実験室実験の利点と制限
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. It is relatively easy to synthesize and is readily available. However, it is important to note that Diuron can be toxic to some plant species and care should be taken when using it in experiments.
将来の方向性
There are several future directions for research on Diuron. One area of interest is the development of new herbicides that are more effective and less toxic than Diuron. Another area of interest is the study of the environmental impact of Diuron, including its persistence in soil and water and its effects on non-target organisms. Finally, there is a need for more research on the mechanism of action of Diuron, including its effects on the photosynthetic electron transport chain and the activity of enzymes involved in plant metabolism.
合成法
Diuron is synthesized by reacting 3-chloroaniline with 2-methyl-5-nitrophenyl isocyanate in the presence of a base, typically sodium hydroxide. The reaction yields Diuron as a white crystalline solid with a melting point of 158-160°C.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron works by inhibiting photosynthesis in plants, which leads to a reduction in chlorophyll production and ultimately to the death of the plant.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-5-6-12(18(20)21)8-13(9)17-14(19)16-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOKTVTHUBHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)




![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)



![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)